molecular formula C16H27NO4 B1407250 1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine CAS No. 1363382-33-5

1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine

Cat. No.: B1407250
CAS No.: 1363382-33-5
M. Wt: 297.39 g/mol
InChI Key: YQYBJHMUNFELRJ-UHFFFAOYSA-N
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Description

1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-ethoxycarbonyl-cyclopropyl substituent at the 4-position.

Properties

IUPAC Name

tert-butyl 4-(1-ethoxycarbonylcyclopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-5-20-13(18)16(8-9-16)12-6-10-17(11-7-12)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBJHMUNFELRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Cyclopropylation: The protected piperidine is then subjected to cyclopropylation. This can be done by reacting the Boc-protected piperidine with an ethoxycarbonyl-cyclopropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions at the cyclopropyl group.

    Oxidation and Reduction: Potential oxidation or reduction of the piperidine ring or the cyclopropyl group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine depends on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Features
1-Boc-4-(1-Ethoxycarbonyl-cyclopropyl)-piperidine 1-Ethoxycarbonyl-cyclopropyl C16H26N2O4* 310.39* Cyclopropane enhances metabolic stability; ethoxycarbonyl provides ester reactivity
1-Boc-4-(4-Bromobenzoyl)piperidine 4-Bromobenzoyl C17H21BrN2O3 397.27 Aromatic acyl group; bromine enables cross-coupling reactions
1-Boc-4-(2-Bromophenyl)piperidine 2-Bromophenyl C16H22BrNO2 340.26 Halogenated aryl group for Suzuki-Miyaura couplings
1-Boc-4-(Aminomethyl)piperidine Aminomethyl C11H22N2O2 214.31 Primary amine for further functionalization
1-Boc-4-(Hydroxymethyl)-4-methylpiperidine Hydroxymethyl + methyl C13H25NO3 243.34 Dual substituents for steric modulation

*Estimated based on analogous compounds.

Physicochemical Properties

  • Solubility: The ethoxycarbonyl-cyclopropyl group likely increases hydrophobicity compared to hydroxyl or aminomethyl analogs, reducing water solubility but improving lipid membrane permeability .
  • Stability : The Boc group is acid-labile, while the ethoxycarbonyl ester is base-sensitive. This contrasts with bromobenzoyl or bromophenyl derivatives, which are more inert under acidic/basic conditions .
  • Melting Point/Density : Analogous compounds (e.g., 1-Boc-4-(4-Bromobenzoyl)piperidine) exhibit melting points >100°C and densities ~1.3 g/cm³, suggesting similar solid-state behavior for the target compound .

Biological Activity

1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine is a synthetic organic compound that belongs to the piperidine class, characterized by its nitrogen-containing heterocyclic structure. The compound features a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl-cyclopropyl moiety, which contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound can be synthesized through a multi-step process involving the protection of the piperidine nitrogen and subsequent cyclopropylation. The synthesis typically follows these steps:

  • Protection of Piperidine : The nitrogen atom of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Cyclopropylation : The Boc-protected piperidine is reacted with an ethoxycarbonyl-cyclopropyl halide under basic conditions to introduce the cyclopropyl group.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and potential therapeutic applications.

The mechanism of action for this compound is not fully elucidated but involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Research Findings

Recent studies have investigated the biological activities of this compound, revealing promising results in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially effective against various pathogens .
  • Anticancer Potential : The compound has been studied for its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications in the piperidine structure can enhance anticancer activity .

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study BAnticancer ActivityShowed significant cytotoxicity against HT29 colon cancer cells with an IC50 value lower than doxorubicin .
Study CEnzyme InteractionIdentified as a potential inhibitor for specific metabolic enzymes, suggesting a role in metabolic modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine
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1-Boc-4-(1-ethoxycarbonyl-cyclopropyl)-piperidine

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